6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, involves complex reactions. For example, quinoline carbaldehydes have been synthesized through reactions with cyclic active methylene compounds, leading to a variety of derivatives including 3-pyrazolinylquinoline derivatives, verified by spectral data and elemental analyses (Ismail, Mohamed, & Abass, 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography. For instance, complexes of similar quinoline derivatives with Cu(II) showed diverse molecular structures, indicating the flexibility and complexity of these molecules (Ramachandran et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions. For example, Ruthenium(II) complexes containing quinoline-derived ligands have been used as catalysts in dehydrogenative amide synthesis, demonstrating the chemical utility of these compounds (Selvamurugan et al., 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives like 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be inferred from related compounds. These properties often include high melting points, crystallinity, and distinct spectroscopic features that help in their identification and characterization.
Chemical Properties Analysis
The chemical properties of these compounds are marked by their reactivity towards various reagents, ability to form complexes with metals, and participate in catalytic cycles. Their behavior in reactions such as the Friedlander synthesis further highlights their utility in organic synthesis (Argiropoulos, Deady, & Dorkos, 1991).
Scientific Research Applications
- Summary of the Application : The compound 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is used in the synthesis of Cu (II) complexes for potential use in cancer treatment . These complexes have shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors .
- Methods of Application or Experimental Procedures : Three new 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones-N-4-substituted pro-ligands and their Cu (II) complexes have been prepared and characterized . The electrochemical behavior of the pro-ligands and of the complexes was investigated .
- Results or Outcomes : The complexes exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake . They also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
- Signal Word : Warning
- Pictograms : GHS07 (Exclamation mark)
- Safety Precautions : Handle with care, avoid ingestion, skin contact, and inhalation.
Future Directions
Research avenues for 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Derivatives : Explore structural modifications to enhance desired properties.
- Synthetic Routes : Develop efficient synthetic methods.
Remember that this analysis is based on available information, and further research is crucial for a deeper understanding of this compound’s properties and applications. For more detailed insights, consult relevant peer-reviewed papers12345.
properties
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
101382-53-0 | |
Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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